10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones These compounds are characterized by their unique structural framework, which includes a diazepine ring fused with two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives, cyclic diketones, and aromatic diamines.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as indium chloride, in a solvent like acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antioxidant, and antiproliferative activities.
Biological Research: It is used in biological assays to evaluate its effects on various cell lines, including lung, cervix, breast, and colon cancer cells.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with molecular targets and pathways. For instance, molecular docking studies have shown that the compound can bind to topoisomerase I and II, enzymes involved in DNA replication and repair . This binding can inhibit the activity of these enzymes, leading to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(2-sec-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
10-BENZOYL-11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE stands out due to its specific substitution pattern and the presence of the sec-butoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H34N2O3 |
---|---|
Molecular Weight |
494.6g/mol |
IUPAC Name |
5-benzoyl-6-(2-butan-2-yloxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O3/c1-5-21(2)37-28-18-12-9-15-23(28)30-29-25(19-32(3,4)20-27(29)35)33-24-16-10-11-17-26(24)34(30)31(36)22-13-7-6-8-14-22/h6-18,21,30,33H,5,19-20H2,1-4H3 |
InChI Key |
ZRDIVPJEBHQCGH-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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